molecular formula C20H24N2O5S B2364306 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 922087-60-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2364306
CAS No.: 922087-60-3
M. Wt: 404.48
InChI Key: GGDIRHHANZGQKH-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step organic synthesis. The initial step typically includes the preparation of 3,4-dihydroisoquinolin-2(1H)-ylamine. This intermediate is then reacted with a sulfonyl chloride in a basic environment to attach the sulfonyl group. Following this, the compound is treated with 2-(4-methoxyphenoxy)acetic acid, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide linkage under controlled temperature conditions.

Industrial Production Methods: Industrial production might streamline this process by employing automated synthesizers and continuous flow reactors to ensure precision and scale. The control of temperature, pH, and stoichiometry is critical to achieving high yields and purity in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Potential reduction of sulfonyl groups to thiols or the amide group to amines.

  • Substitution Reactions: : Involving nucleophiles attacking electrophilic centers in the molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines and alcohols for substitution reactions. These reactions typically occur under anhydrous and inert conditions to prevent unwanted side reactions.

Major Products: The products from these reactions vary but might include sulfoxides, sulfones, secondary amines, and modified acetamides, depending on the reaction pathway and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is a versatile intermediate in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.

Biology: Biologically, it might be investigated for its interactions with various enzymes or receptors, given the structural features that mimic natural substrates or inhibitors.

Medicine: Medically, compounds with similar structures are often explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In industry, such compounds could find uses as specialty chemicals, reagents, or in the formulation of materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: The precise mechanism of action would depend on the target application, but generally, the compound could interact with molecular targets such as enzymes or receptors. For instance, the sulfonyl group might facilitate binding to active sites, while the isoquinolin moiety could engage in π-π interactions, modulating activity at the molecular level.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds might include other sulfonylated amides or those featuring methoxyphenoxy groups. Compared to these, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide might offer unique benefits in binding affinity or selectivity due to its distinct structural features.

List of Similar Compounds

  • N-(2-(methylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

  • N-(2-(4-methylphenylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

  • N-(2-(2-oxo-1,2-dihydroisoquinolin-3(4H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-6-8-19(9-7-18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-4-2-3-5-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDIRHHANZGQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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